2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
説明
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2,5-dimethoxyphenyl group at position 3 and a thio-linked N-(m-tolyl)acetamide moiety at position 2.
特性
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-5-4-6-15(11-14)24-20(27)13-32-23-25-17-9-10-31-21(17)22(28)26(23)18-12-16(29-2)7-8-19(18)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUIODFKIGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)OC)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Structural Characteristics
The compound features a complex molecular structure that includes:
- Thieno[3,2-d]pyrimidine core : This core is essential for its biological activity.
- Functional groups : The presence of methoxy and thioether groups enhances lipophilicity and facilitates interactions with biological targets.
Anticancer Properties
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. The mechanisms of action include:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer cell proliferation and survival. For example, they may target topoisomerases or kinases critical for DNA replication.
- Cytotoxicity : Studies have demonstrated that certain derivatives show enhanced cytotoxic effects against various cancer cell lines due to increased cellular uptake.
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : Related thieno derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus, indicating potential for antibiotic development.
- Mechanisms of Action : The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to their ability to interact effectively with DNA and other cellular components.
Case Study 2: Antibacterial Activity
In another investigation, a derivative was tested against both Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
類似化合物との比較
Core Modifications
- G1-4 (): Features a 3,5-dimethoxybenzyl group and a 6-(trifluoromethyl)benzothiazol-2-yl acetamide. The trifluoromethyl group increases lipophilicity compared to the m-tolyl group in the target compound. Synthesis yield (48%) is lower, possibly due to steric hindrance from the benzothiazole moiety .
- ECHEMI Compound (): Substituted with a 4-methylphenyl group and a 5-methyl-1,3,4-thiadiazol-2-yl acetamide.
Pyrimidinone Derivatives
- Compound 5.10 (): A dihydropyrimidin-6-one derivative with a 2,4,6-trichlorophenyl acetamide.
- Compound 5.6 (): Contains a 2,3-dichlorophenyl acetamide. The dichloro substitution may improve target binding via halogen interactions, whereas the m-tolyl group relies on hydrophobic packing .
Physicochemical Properties
Key Observations :
- The target compound’s methoxy groups likely enhance aqueous solubility compared to chlorinated analogues (e.g., 5.10, 5.6) but reduce it relative to G1-4’s trifluoromethyl group.
- Higher synthesis yields in chlorinated derivatives (76–80%) suggest less steric hindrance compared to bulkier substituents in G1-4 and the target compound .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (target compound) may improve interaction with polar residues in enzymatic targets, whereas chlorine or CF₃ groups (5.10, G1-4) could enhance binding to hydrophobic pockets .
- Acetamide Substituents : The m-tolyl group’s methyl moiety (target compound) favors hydrophobic interactions, contrasting with the hydrogen-bond-accepting thiadiazole (ECHEMI compound) or halogen-bonding chlorine (5.6, 5.10) .
- Core Stability: The thienopyrimidinone core’s rigidity may confer better metabolic stability compared to dihydropyrimidinones (5.6, 5.10), which have reduced aromaticity .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thienopyrimidinone intermediate with a thiol-containing acetamide derivative. For example, in analogous syntheses, potassium carbonate in DMF is used to facilitate the coupling of chloroacetylated intermediates with thiol groups under mild conditions (room temperature, monitored by TLC) . Optimization includes adjusting stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated reagent), solvent choice (polar aprotic solvents like DMF enhance reactivity), and reaction duration (TLC monitoring ensures completion) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.69–7.51 ppm, methyl groups at δ 2.22 ppm) .
- Elemental analysis : Validates purity by matching calculated and observed C, H, N, and S percentages (e.g., C: 41.19% observed vs. 41.23% calculated) .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ peaks at m/z 379.66) .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?
Purity is monitored via TLC (Rf comparisons) and quantified using HPLC (>95% purity is standard for in vitro assays). Elemental analysis discrepancies ≤0.3% are acceptable for preliminary studies . Recrystallization from ethanol-dioxane mixtures (1:2) is a common purification step .
Advanced Research Questions
Q. How can reaction yields and purity be systematically optimized using Design of Experiments (DoE)?
DoE integrates variables like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, a 2³ factorial design could test:
- Temperature : Room temperature vs. reflux.
- Solvent : DMF vs. acetonitrile.
- Catalyst : Potassium carbonate vs. triethylamine.
Statistical modeling (e.g., response surface methodology) identifies significant factors. Evidence from flow-chemistry optimizations suggests continuous-flow reactors improve reproducibility .
Q. What experimental designs are recommended for evaluating biological activity, such as hypoglycemic effects?
- In vitro : Dose-response assays (e.g., α-glucosidase inhibition) with IC₅₀ calculations.
- In vivo : Rodent models (e.g., streptozotocin-induced diabetic mice) with controls for diet, dose (10–100 mg/kg), and toxicity (ALT/AST levels, histopathology) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
Q. How can contradictory data between synthetic yields and biological activity be resolved?
Contradictions may arise from impurities or stereochemical variations. Strategies include:
Q. What structural modifications enhance this compound’s activity, and how are SAR studies designed?
- Modifications : Vary substituents on the phenyl (e.g., methoxy vs. chloro groups) or acetamide moieties.
- SAR workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
